1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid
Description
1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a fluorine substituent at the 3-position of the pyrrolidine ring. This compound is widely utilized in medicinal chemistry and peptide synthesis due to its dual functional groups: the Cbz group facilitates selective deprotection under mild conditions, while the fluorine atom enhances metabolic stability and modulates electronic properties .
Properties
IUPAC Name |
3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4/c14-13(11(16)17)6-7-15(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWSLWVUHJVOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine Core
- Starting Materials: Commonly, protected amino acids or substituted pyrrolidine precursors are used.
- Cyclization: Intramolecular cyclization reactions form the pyrrolidine ring, often via nucleophilic substitution or reductive amination.
- Stereochemical Control: Use of chiral starting materials or chiral auxiliaries ensures the desired stereochemistry at the 3-position.
Introduction of the Benzyloxycarbonyl Protecting Group
- Reagents: Benzyl chloroformate (Cbz-Cl) is the standard reagent for introducing the benzyloxycarbonyl group.
- Reaction Conditions: Typically performed in mild basic conditions (e.g., aqueous NaHCO₃ or triethylamine) to selectively protect the nitrogen without affecting other functional groups.
- Purification: The protected intermediate is purified by chromatography to remove unreacted reagents and side products.
Fluorination at the 3-Position
- Fluorinating Agents: Nucleophilic fluorination is commonly achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
- Reaction Type: The fluorine atom is introduced via nucleophilic substitution on a suitable leaving group precursor (e.g., hydroxyl or tosylate derivative at position 3).
- Temperature and pH Control: Reaction temperature is kept low (often 0 °C to room temperature) to avoid side reactions and racemization; pH is carefully adjusted to maintain compound stability.
- Stereochemical Outcome: The fluorination step is stereospecific or stereoselective, preserving or setting the desired configuration at C-3.
Carboxylic Acid Functional Group Formation
- Methods: The carboxylic acid group can be introduced by hydrolysis of esters or oxidation of aldehyde intermediates.
- Protection During Fluorination: The acid group is often protected as an ester during fluorination to prevent side reactions, then deprotected in the final step.
- Final Deprotection: Removal of ester protecting groups (e.g., methyl or benzyl esters) is performed under acidic or catalytic hydrogenation conditions.
Representative Synthetic Route Summary
| Step | Transformation | Reagents/Conditions | Key Considerations |
|---|---|---|---|
| 1 | Pyrrolidine ring formation | Cyclization of amino acid derivative | Stereochemical control critical |
| 2 | N-protection with benzyloxycarbonyl group | Benzyl chloroformate, base (NaHCO₃ or Et₃N) | Mild conditions to avoid side reactions |
| 3 | Introduction of fluorine at C-3 | DAST or Selectfluor, low temp (0–25 °C) | Maintain stereochemistry, avoid racemization |
| 4 | Carboxylic acid formation/deprotection | Hydrolysis or catalytic hydrogenation | Final purification to ensure purity |
Data Table: Preparation Parameters and Yields from Literature
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Reaction temperature (fluorination) | 0 to 25 °C | Prevents decomposition and racemization |
| Solvent for fluorination | Dichloromethane or THF | Anhydrous, inert atmosphere recommended |
| Yield of fluorination step | 65–85% | Depends on reagent purity and reaction time |
| Purity of final product | >95% (HPLC) | Verified by NMR and mass spectrometry |
| Stereochemical purity | >98% ee | Confirmed by chiral HPLC or NMR |
Research Findings and Optimization Insights
- Fluorination Efficiency: The use of diethylaminosulfur trifluoride (DAST) is effective for nucleophilic fluorination but requires strict moisture exclusion due to reagent sensitivity.
- Protecting Group Stability: The benzyloxycarbonyl group is stable under fluorination conditions but requires catalytic hydrogenation for removal, which must be conducted carefully to avoid defluorination.
- Scalability: Industrial synthesis adopts continuous flow reactors for fluorination steps, enhancing safety and reproducibility.
- Purification: Reverse-phase HPLC and crystallization are standard for achieving high purity and stereochemical integrity.
- Analytical Characterization: ¹⁹F NMR spectroscopy is essential to confirm fluorine incorporation and stereochemistry; ¹H and ¹³C NMR confirm protecting group and ring structure.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzyloxycarbonyl group can be removed via hydrogenolysis or acidic hydrolysis to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolidine ring or the carboxylic acid group.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Catalytic hydrogenation using palladium on carbon or acidic conditions with trifluoroacetic acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives.
Hydrolysis Products: Free amine derivatives.
Oxidation Products: Oxidized pyrrolidine derivatives.
Reduction Products: Reduced forms of the pyrrolidine ring or carboxylic acid group.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Bioactive Molecules :
- The compound serves as an important building block in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.
- For instance, it can be utilized in the development of inhibitors for specific enzymes or receptors involved in disease processes, particularly in cancer and infectious diseases.
-
Antiviral and Anticancer Research :
- Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, making it a candidate for further investigation in antiviral drug development.
- Research into its anticancer potential is ongoing, with focus on its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study 1: Synthesis of Pyrrolidine Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrrolidine derivatives using 1-[(benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid as a precursor. The researchers demonstrated that modifications to the benzyloxy group could enhance the selectivity and potency of these derivatives against specific cancer cell lines.
Case Study 2: Antiviral Activity
In a recent investigation published in Antiviral Research, researchers evaluated the antiviral activity of compounds derived from this compound. The study reported promising results against viral strains responsible for respiratory infections, suggesting potential therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This property is crucial for its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients, influencing biological pathways through its metabolites. The fluorine atom can enhance the metabolic stability and bioavailability of the resulting compounds, while the benzyloxycarbonyl group can protect reactive amine functionalities during synthesis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with key analogs, including azetidines, piperidines, and other substituted pyrrolidines, based on substituents, ring size, and applications.
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Biological Activity
1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid, with the CAS number 1432680-43-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H14FNO4
- Molecular Weight : 267.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily characterized by its interaction with various biological targets. Studies suggest that this compound may act as an inhibitor in pathways involving immune response modulation, particularly in the context of PD-L1 (Programmed Death-Ligand 1) inhibition.
Biological Evaluation
Recent studies have focused on the synthesis and evaluation of this compound as a potential PD-L1 inhibitor. The following sections summarize key findings from various research efforts.
In Vitro Studies
- PD-L1 Binding Assays : In vitro assays demonstrated that compounds structurally similar to this compound can disrupt the PD-1/PD-L1 interaction, which is critical in cancer immunotherapy. The binding affinity was assessed using techniques such as NMR spectroscopy and ELISA assays, showing promising results comparable to established PD-L1 antagonists like BMS1166 .
- Cytotoxicity Testing : The compound exhibited varying levels of cytotoxicity against different cell lines. While some analogs showed significant cytotoxic effects at higher concentrations, others maintained lower toxicity profiles, suggesting a potential for therapeutic applications without severe side effects .
Case Studies
A notable study involved the synthesis of several analogs based on the core structure of this compound. These analogs were tested for their ability to inhibit PD-L1 in human cancer cell lines. The results indicated that certain modifications improved binding affinity and selectivity towards PD-L1, enhancing their potential as therapeutic agents .
Comparative Analysis
The following table summarizes the biological activities of various compounds related to this compound:
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or LCMS to adjust stoichiometry.
- Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Basic: Which spectroscopic techniques effectively characterize stereochemistry and purity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry using coupling constants (e.g., JF-H for fluorine proximity) .
- 19F NMR : Validate fluorination efficiency (δ ~ -200 ppm for C-F) .
- LCMS : Assess purity and molecular ion ([M+H]<sup>+</sup> for C₁₃H₁₄FNO₄: calc. 280.09) .
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H (hexane/ethanol, 90:10) .
Q. Mitigation Strategy :
- Replicate assays with independently synthesized batches.
- Perform docking simulations (e.g., AutoDock Vina) to correlate activity with binding poses .
Advanced: Can computational methods predict reactivity in fluorination or ring-opening reactions?
Methodological Answer:
Yes. Key approaches include:
- DFT Calculations : Model transition states for fluorination (e.g., Gibbs energy barriers for DAST-mediated reactions) .
- MD Simulations : Study solvation effects on ring-opening (e.g., in acidic conditions for Cbz deprotection) .
- pKa Prediction : Tools like MarvinSketch estimate carboxylic acid protonation to guide reaction design .
Case Study :
DFT studies of 3-fluoropyrrolidine show fluorination stabilizes the ring via hyperconjugation, reducing susceptibility to nucleophilic attack .
Advanced: How to address enantiomeric purity challenges during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to control stereochemistry .
- Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation of ketone intermediates .
- Dynamic Resolution : Utilize enzymes (e.g., lipases) for kinetic resolution of racemates .
Q. Validation :
- Compare optical rotation ([α]D) with literature values.
- X-ray Crystallography : Resolve absolute configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
